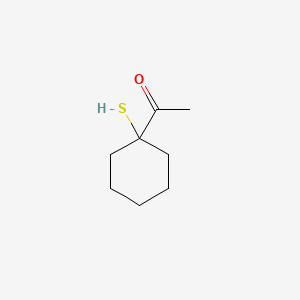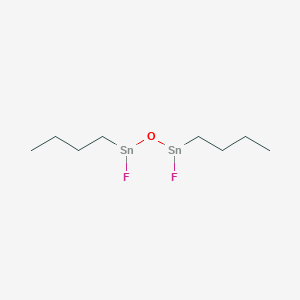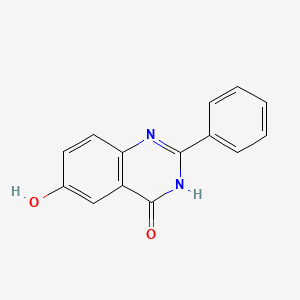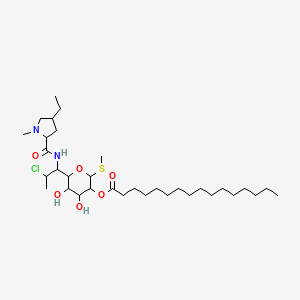
Clindamycin B Palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clindamycin B Palmitate is a derivative of clindamycin, a lincosamide antibiotic. It is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and certain protozoans. This compound is often used in oral suspensions due to its improved taste and stability compared to clindamycin hydrochloride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Clindamycin B Palmitate is synthesized by esterification of clindamycin with palmitic acid. The process involves the protection of hydroxyl groups on clindamycin, followed by esterification with palmitic acid in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving clindamycin in a suitable solvent, followed by the addition of palmitic acid and a catalyst. The mixture is then heated to promote esterification. After the reaction is complete, the product is purified through crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Clindamycin B Palmitate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield clindamycin and palmitic acid.
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Substitution: The chlorine atom in the clindamycin moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Clindamycin and palmitic acid.
Oxidation: Clindamycin sulfoxide and clindamycin sulfone.
Substitution: Various substituted clindamycin derivatives.
Applications De Recherche Scientifique
Clindamycin B Palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies on bacterial resistance and the mechanism of action of antibiotics.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).
Industry: Used in the formulation of oral suspensions and other pharmaceutical preparations
Mécanisme D'action
Clindamycin B Palmitate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting the elongation of the peptide chain. This action is similar to that of macrolide antibiotics. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clindamycin Hydrochloride: Another derivative of clindamycin, used in various forms including oral capsules and topical solutions.
Lincomycin: The parent compound from which clindamycin is derived.
Erythromycin: A macrolide antibiotic with a similar mechanism of action
Uniqueness
Clindamycin B Palmitate is unique due to its improved taste and stability, making it more suitable for oral suspensions, especially for pediatric use. Its ester form also allows for better absorption and bioavailability compared to other clindamycin derivatives .
Propriétés
Formule moléculaire |
C33H61ClN2O6S |
|---|---|
Poids moléculaire |
649.4 g/mol |
Nom IUPAC |
[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40) |
Clé InChI |
LSOHVGOQENSEGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


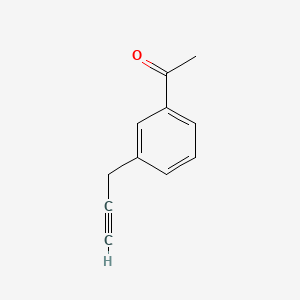
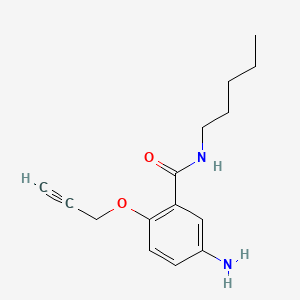

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
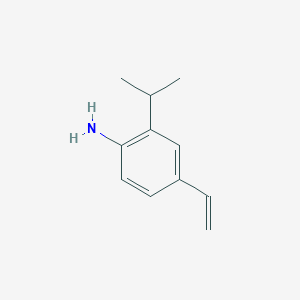
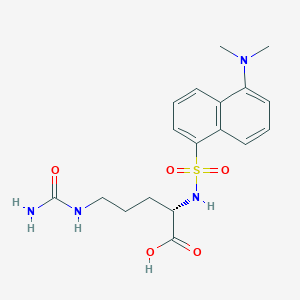

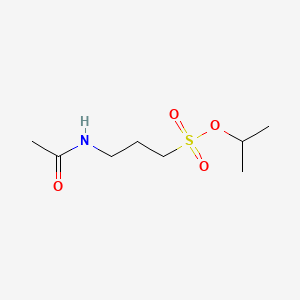
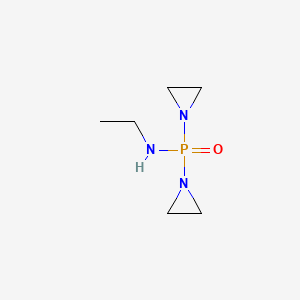
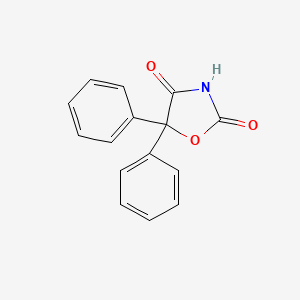
![(aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol](/img/structure/B13829765.png)
